N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide
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Overview
Description
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a naphthalene ring substituted with chlorine and dioxo groups, as well as a fluorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-1,4-dioxonaphthalene and 3-fluoroaniline.
Acylation Reaction: The key step in the synthesis is the acylation of 3-fluoroaniline with 3-chloro-1,4-dioxonaphthalene using acetic anhydride as the acylating agent. This reaction is typically carried out in the presence of a catalyst, such as pyridine, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-phenylacetamide: Similar structure but lacks the fluorine atom.
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with the fluorine atom in a different position.
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide is unique due to the specific positioning of the chlorine, dioxo, and fluorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-6-4-5-11(20)9-12)16-15(19)17(23)13-7-2-3-8-14(13)18(16)24/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJJDDTJSQULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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